![molecular formula C17H12N4OS2 B2385400 N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide CAS No. 852366-76-8](/img/structure/B2385400.png)
N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide, also known as BTA-EG6, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mechanism Of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide binds to the colchicine site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has also been shown to exhibit anti-inflammatory and antioxidant effects. Studies have demonstrated that N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells.
Advantages And Limitations For Lab Experiments
One of the advantages of N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide is its high potency and selectivity against cancer cells, making it a promising candidate for the development of anticancer drugs. However, the solubility and stability of N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide can be challenging, and further optimization of the synthesis method is needed to improve its pharmacological properties.
Future Directions
There are several future directions for the research and development of N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide. One potential application is the development of targeted drug delivery systems using N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide as a ligand. N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide can also be modified to improve its pharmacokinetic properties and reduce toxicity. Furthermore, the potential of N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide in other fields, such as materials science and bioimaging, should be explored.
Conclusion:
In conclusion, N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide is a small molecule with significant potential in various fields, particularly in medicinal chemistry. Its synthesis method has been optimized, and its mechanism of action has been well characterized. Further research is needed to fully explore its potential applications and optimize its pharmacological properties.
Synthesis Methods
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide involves a series of chemical reactions, including the condensation of 2-aminobenzothiazole with 4-chloroquinazoline, followed by the reaction with sodium ethoxide and ethyl bromoacetate. The resulting product is then treated with sodium hydrosulfide to obtain N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide. The synthesis method has been optimized to improve the yield and purity of the product.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Studies have shown that N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has also been shown to induce apoptosis and inhibit cell migration and invasion.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-15(21-17-20-13-7-3-4-8-14(13)24-17)9-23-16-11-5-1-2-6-12(11)18-10-19-16/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOALFFZSRRREW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide |
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